molecular formula C17H19Cl2NO B1426419 3-Chloro[1,1'-biphenyl]-4-yl 3-pyrrolidinylmethyl-ether hydrochloride CAS No. 1219967-53-9

3-Chloro[1,1'-biphenyl]-4-yl 3-pyrrolidinylmethyl-ether hydrochloride

Cat. No. B1426419
M. Wt: 324.2 g/mol
InChI Key: OXVMFQBIDDQHIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a chlorinated biphenyl with a pyrrolidinylmethyl ether group. Chlorinated biphenyls are a group of organic compounds with wide applications, including in the production of coolants, insulating materials, and lubricants . The pyrrolidinylmethyl ether group could potentially give this compound unique properties, but without specific studies or data, it’s hard to say for certain.


Molecular Structure Analysis

The molecular structure of this compound would likely show the characteristic ring structures of the biphenyl and pyrrolidine groups, with the chlorine atom attached to one of the carbon atoms in the biphenyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the chlorine atom and the pyrrolidinylmethyl ether group. Chlorinated biphenyls are typically solid at room temperature and have low water solubility .

Scientific Research Applications

  • Synthesis of Complex Compounds : In the synthesis of complex organic compounds, derivatives of biphenyl ethers, including those related to 3-Chloro[1,1'-biphenyl]-4-yl, play a crucial role. For instance, Hu, Li, and Huang (2006) demonstrated the synthesis of pyridyl polyheterocyclic oxime-ether Schiff bases containing s-triazole and oxadiazole subunits, where similar compounds were utilized (Hu, Li, & Huang, 2006).

  • Metal–Organic Network Formation : In the field of metal–organic frameworks, compounds similar to 3-Chloro[1,1'-biphenyl]-4-yl have been used. For example, Zang et al. (2009) worked on the synthesis of metal–organic networks, where biphenyl compounds played a significant role (Zang et al., 2009).

  • Optical and Dielectric Material Research : Jang et al. (2007) explored the effects of internal linkage groups of fluorinated diamine on the optical and dielectric properties of polyimide thin films. Compounds like 3-Chloro[1,1'-biphenyl]-4-yl are often used in the synthesis of such materials (Jang et al., 2007).

  • Catalysis and Reaction Mechanism Studies : In the study of reaction mechanisms and catalysis, these types of compounds are often involved. For example, Naito et al. (1996) researched the formation of oxonium ylide by laser flash photolysis of (biphenyl-4-yl)chlorodiazirine in ethers (Naito et al., 1996).

  • Polymer Science : In the field of polymer science, such compounds are used for various applications. Habaue et al. (2003) synthesized poly(1,4-naphthylene) bearing a crown ether side chain by asymmetric oxidative coupling polymerization, where similar structures to 3-Chloro[1,1'-biphenyl]-4-yl were essential (Habaue et al., 2003).

properties

IUPAC Name

3-[(2-chloro-4-phenylphenoxy)methyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO.ClH/c18-16-10-15(14-4-2-1-3-5-14)6-7-17(16)20-12-13-8-9-19-11-13;/h1-7,10,13,19H,8-9,11-12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXVMFQBIDDQHIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1COC2=C(C=C(C=C2)C3=CC=CC=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro[1,1'-biphenyl]-4-yl 3-pyrrolidinylmethyl-ether hydrochloride

CAS RN

1219967-53-9
Record name Pyrrolidine, 3-[[(3-chloro[1,1′-biphenyl]-4-yl)oxy]methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219967-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro[1,1'-biphenyl]-4-yl 3-pyrrolidinylmethyl-ether hydrochloride
Reactant of Route 2
Reactant of Route 2
3-Chloro[1,1'-biphenyl]-4-yl 3-pyrrolidinylmethyl-ether hydrochloride
Reactant of Route 3
Reactant of Route 3
3-Chloro[1,1'-biphenyl]-4-yl 3-pyrrolidinylmethyl-ether hydrochloride
Reactant of Route 4
Reactant of Route 4
3-Chloro[1,1'-biphenyl]-4-yl 3-pyrrolidinylmethyl-ether hydrochloride
Reactant of Route 5
3-Chloro[1,1'-biphenyl]-4-yl 3-pyrrolidinylmethyl-ether hydrochloride
Reactant of Route 6
Reactant of Route 6
3-Chloro[1,1'-biphenyl]-4-yl 3-pyrrolidinylmethyl-ether hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.